molecular formula C9H9NO2 B1587206 3-Ethoxy-4-hydroxybenzonitrile CAS No. 60758-79-4

3-Ethoxy-4-hydroxybenzonitrile

Cat. No.: B1587206
CAS No.: 60758-79-4
M. Wt: 163.17 g/mol
InChI Key: NBUPJWDUINJHFZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the third position and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-ethoxy-4-hydroxybenzonitrile are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-ethoxy-4-hydroxybenzonitrile can undergo oxidation to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxybenzonitrile depends on its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-4-hydroxybenzonitrile is unique due to the presence of both an ethoxy and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

3-Ethoxy-4-hydroxybenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10_{10}H11_{11}NO2_2. The compound features an ethoxy group and a hydroxyl group attached to a benzonitrile framework, which enhances its solubility and modifies its electronic properties compared to structurally similar compounds.

Structural Comparison Table

Compound NameStructural FeaturesUnique Properties
This compound Ethoxy and hydroxyl groups on benzeneEnhanced solubility; potential enzyme inhibitor
4-HydroxybenzonitrileHydroxyl group on benzeneSimpler structure; lacks ethoxy substituent
3-Methoxy-4-hydroxybenzonitrileMethoxy instead of ethoxy groupDifferent solubility and reactivity
3-Amino-4-hydroxybenzonitrileAmino group replacing the nitrilePotentially higher biological activity

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied as a potential inhibitor of deoxycytidine kinase , an enzyme crucial for nucleoside metabolism. The interactions with enzymes are primarily facilitated through hydrophobic and polar interactions , suggesting its potential utility in therapeutic applications, particularly in cancer treatment and antiviral therapies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits deoxycytidine kinase with a binding affinity that suggests its potential as a scaffold for drug design. The compound's ability to form hydrogen bonds and hydrophobic contacts enhances its interaction with the enzyme, leading to significant inhibition.
  • Therapeutic Applications :
    • The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival.
  • Antiviral Activity :
    • Preliminary research has indicated that this compound may exhibit antiviral properties, although further studies are required to elucidate the specific mechanisms involved and to evaluate its efficacy against various viral pathogens.

Summary of Biological Activity

The biological activity of this compound is characterized by:

  • Enzyme Inhibition : Particularly deoxycytidine kinase, with implications for cancer therapy.
  • Potential Antiviral Properties : Indicating a broader therapeutic application spectrum.
  • Binding Affinity : Strong interactions with biological macromolecules enhance its potential as a drug candidate.

Future Directions

Further research is necessary to fully understand the mechanisms behind the biological activities of this compound. This includes:

  • Detailed mechanistic studies to identify specific molecular targets.
  • Exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.
  • In vivo studies to evaluate safety, efficacy, and therapeutic potential in clinical settings.

Properties

IUPAC Name

3-ethoxy-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUPJWDUINJHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396604
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-79-4
Record name 3-ethoxy-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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